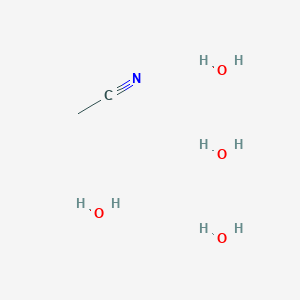

Acetonitrile--water (1/4)

Descripción

Acetonitrile–water (1/4) refers to a binary solvent system composed of 20% (v/v) acetonitrile and 80% (v/v) water. This mixture is widely utilized in analytical chemistry, particularly in reversed-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-mass spectrometry (LC-MS), due to its balanced polarity, miscibility, and compatibility with UV/Vis and mass spectrometric detection .

Acetonitrile, a polar aprotic solvent, exhibits strong eluting power in RP-HPLC, while water acts as a weak eluent. The 1:4 ratio optimizes the separation of moderately polar compounds, offering intermediate elution strength and reduced backpressure compared to higher acetonitrile concentrations . Its low UV absorbance (<0.05 AU at 200 nm) minimizes background noise, enhancing sensitivity for analytes like peptides and polycyclic aromatic hydrocarbons (PAHs) .

Propiedades

Número CAS |

163085-14-1 |

|---|---|

Fórmula molecular |

C2H11NO4 |

Peso molecular |

113.11 g/mol |

Nombre IUPAC |

acetonitrile;tetrahydrate |

InChI |

InChI=1S/C2H3N.4H2O/c1-2-3;;;;/h1H3;4*1H2 |

Clave InChI |

BURPMYNRCNCUDB-UHFFFAOYSA-N |

SMILES canónico |

CC#N.O.O.O.O |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El acetonitrilo se produce principalmente como subproducto durante la fabricación de acrilonitrilo. El método industrial más común implica la amonoxidación de propileno en presencia de amoníaco y un catalizador. Las condiciones de reacción suelen incluir altas temperaturas (400-500 °C) y presiones, junto con el uso de catalizadores como el molibdato de bismuto.

Métodos de producción industrial

En entornos industriales, el acetonitrilo se separa de la mezcla de reacción mediante destilación. debido a la formación de un azeótropo con agua, a menudo se emplean técnicas adicionales como la destilación por cambio de presión o la destilación extractiva para lograr niveles de pureza más altos .

Análisis De Reacciones Químicas

Tipos de reacciones

El acetonitrilo experimenta diversas reacciones químicas, que incluyen:

Hidrólisis: El acetonitrilo puede hidrolizarse para formar ácido acético y amoníaco.

Oxidación: Puede oxidarse para producir acetamida y otros compuestos que contienen nitrógeno.

Sustitución: El acetonitrilo puede participar en reacciones de sustitución nucleófila, formando una variedad de compuestos orgánicos.

Reactivos y condiciones comunes

Hidrólisis: Generalmente se lleva a cabo en presencia de agua y un catalizador ácido o básico.

Oxidación: A menudo implica el uso de agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Sustitución: Requiere nucleófilos como aminas o alcoholes en condiciones apropiadas.

Productos principales

Hidrólisis: Ácido acético y amoníaco.

Oxidación: Acetamida y otros compuestos que contienen nitrógeno.

Sustitución: Diversos compuestos orgánicos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Las mezclas de acetonitrilo-agua se utilizan ampliamente en la investigación científica debido a sus propiedades únicas:

Biología: Empleadas en la extracción y purificación de biomoléculas, como proteínas y ácidos nucleicos.

Medicina: Utilizadas en el análisis de compuestos farmacéuticos y en la preparación de muestras para espectrometría de masas.

Industria: Utilizadas en la producción de fibras sintéticas, plásticos y otros productos químicos.

Mecanismo De Acción

El mecanismo por el cual las mezclas de acetonitrilo-agua ejercen sus efectos se basa principalmente en sus propiedades de solvente. El acetonitrilo, al ser un solvente polar, puede disolver una amplia gama de compuestos polares y no polares. Esta propiedad se ve mejorada cuando se mezcla con agua, lo que permite una mejor solvatación y separación de los compuestos en técnicas analíticas. La interacción entre las moléculas de acetonitrilo y agua también afecta la solubilidad y estabilidad de varios compuestos, lo que la convierte en un sistema de solventes versátil .

Comparación Con Compuestos Similares

Comparison with Similar Solvent Systems

Acetonitrile–Water in Different Ratios

Table 1: Performance Metrics of Acetonitrile–Water Mixtures

Key Findings :

- Elution Efficiency : Higher acetonitrile ratios (e.g., 90:10) enhance elution of hydrophobic compounds but reduce resolution for polar species .

- Signal Intensity: Acetonitrile–water (1:4) with 0.02% ammonium hydroxide improves LC-MS signal intensity compared to methanol-based systems .

- Recovery Rates: Protein precipitation efficiency drops with pure acetonitrile but improves when combined with methanol and isopropanol (e.g., 60% acetonitrile in ternary mixtures) .

Methanol–Water Systems

Methanol–water mixtures are common alternatives to acetonitrile–water. Key differences include:

- Viscosity: Methanol–water has higher viscosity, increasing backpressure and reducing column efficiency at high flow rates .

- UV Transparency: Methanol exhibits higher UV cutoff (~205 nm), limiting utility for low-wavelength detection compared to acetonitrile .

- Solubility: Methanol better dissolves highly polar compounds but may distort peak shapes due to stronger hydrogen bonding .

Table 2: Acetonitrile–Water (1:4) vs. Methanol–Water (1:4)

Acetonitrile–Water with Additives

Additives like formic acid (0.1%) or ammonium acetate (5 mM) modify solvent properties:

Example :

Extraction Efficiency in Solid-Phase Purification

Acetonitrile–water (1:4) is suboptimal for solid-phase extraction (SPE) of non-polar contaminants. Studies show:

Physicochemical Properties and Solvation Effects

- Shear Thickening: Acetonitrile–water mixtures with ionic liquids exhibit non-Newtonian behavior, enhancing catalytic stability in water oxidation systems .

- Fluorescence Quenching : At 50% acetonitrile, water’s solvation shell disrupts, altering fluorescence maxima and intensity in dye studies .

Q & A

Q. How does the viscosity of acetonitrile-water (1/4) affect HPLC system pressure, and what experimental methods can quantify this relationship?

The viscosity of acetonitrile-water mixtures peaks near 20% acetonitrile (80% water), leading to elevated HPLC system pressures. To study this, use capillary viscometers or pressure sensors integrated into LC systems. Measure viscosity at varying compositions (e.g., 10–30% acetonitrile) and correlate with pressure profiles. Data fitting based on reference viscosity tables (e.g., NIST or peer-reviewed datasets) can validate trends .

Q. Why is acetonitrile preferred over methanol in reversed-phase HPLC with water mixtures?

Acetonitrile offers lower viscosity (reducing backpressure), a higher boiling point (enhancing evaporation in MS interfaces), and a lower UV cutoff (minimizing baseline noise). Methodologically, compare retention times, peak shapes, and pressure profiles using both solvents in standardized separations. For example, test a 25% organic phase with water and observe selectivity differences for polar analytes .

Q. What experimental protocols ensure accurate preparation of acetonitrile-water (1/4) mixtures for reproducibility in chromatographic studies?

Use gravimetric preparation (weight/weight) to avoid volumetric errors from solvent contraction/expansion. Validate ratios via density measurements or refractive index checks. For trace-water systems, Karl Fischer titration ensures precision. Document temperature control (±0.1°C) to mitigate thermal expansion effects .

Advanced Research Questions

Q. How do molecular dynamics (MD) simulations elucidate structural and dynamical properties of acetonitrile-water mixtures in material science applications?

MD simulations reveal microheterogeneity in acetonitrile-water systems, where acetonitrile forms clusters disrupting water’s hydrogen-bond network. Use software like GROMACS or LAMMPS with force fields (e.g., OPLS-AA) to model dipole-dipole interactions and diffusion coefficients. Validate simulations against experimental data, such as neutron scattering or dielectric relaxation spectra .

Q. What mechanisms explain the anomalous backpressure variability in acetonitrile-water HPLC systems compared to methanol-water?

Acetonitrile’s ability to form clathrate-like structures with water creates inconsistent solvent interactions, leading to pressure fluctuations. Investigate this via pressure profiling during gradient elution and compare with Raman spectroscopy data identifying solvent-silanol interactions. Statistical analysis (e.g., ANOVA) of pressure deviations can quantify system instability .

Q. How does urea solubility in acetonitrile-water (1/4) mixtures inform liquid-liquid phase separation (LLPS) mechanisms in biophysical studies?

Urea solubility decreases sharply in high-acetonitrile mixtures, inducing LLPS. Use turbidity assays or dynamic light scattering to map phase boundaries. Thermodynamic modeling (e.g., NRTL equations) can predict activity coefficients and validate against experimental solubility data .

Q. What role does ethylene glycol play in the extractive distillation of acetonitrile-water systems, and how is its efficiency quantified?

Ethylene glycol acts as an entrainer, altering relative volatility via hydrogen bonding. Simulate vapor-liquid equilibrium (VLE) using Aspen Plus or COSMO-RS models. Experimentally, measure azeotrope breaking points via gas chromatography and compare with predicted phase diagrams .

Methodological Guidelines

- Data Contradiction Analysis : When conflicting viscosity or solubility data arise, cross-validate methods (e.g., capillary vs. rotational viscometry) and control temperature/purity rigorously .

- Experimental Design : For phase studies, employ a Design of Experiments (DoE) approach to optimize solvent ratios, temperatures, and analyte concentrations .

- Advanced Instrumentation : Use neutron diffraction or NMR relaxometry to probe solvent-solvent and solvent-stationary phase interactions at molecular resolutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.